AZD2461

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

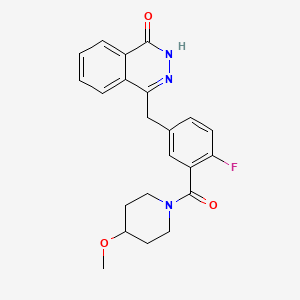

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNBNUYQTQIHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657831 | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174043-16-3 | |

| Record name | AZD-2461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1174043-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-2461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZD2461 in BRCA-Mutant Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AZD2461 is a potent, next-generation inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2, engineered for enhanced efficacy and tolerability. In cancer cells harboring mutations in the BRCA1 or BRCA2 genes, this compound leverages the principle of synthetic lethality to induce targeted cell death. This mechanism relies on the dual compromise of critical DNA repair pathways: the PARP-inhibited base excision repair (BER) pathway and the inherently deficient homologous recombination repair (HRR) pathway characteristic of BRCA-mutant cells. A key feature of this compound is its ability to overcome P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of resistance to first-generation PARP inhibitors like olaparib (B1684210). This guide provides a detailed examination of the molecular mechanisms, quantitative efficacy, and key experimental protocols used to characterize the action of this compound.

Core Mechanism of Action: Synthetic Lethality in BRCA-Mutant Cells

The primary mechanism of action of this compound in BRCA-mutant cancer cells is the induction of synthetic lethality. This occurs through the inhibition of PARP1 and PARP2, which are crucial enzymes in the repair of DNA single-strand breaks (SSBs).[1][2]

The process unfolds as follows:

-

Inhibition of SSB Repair: Endogenous metabolic processes constantly generate SSBs in the DNA. PARP1 and PARP2 are key players in detecting these breaks and initiating their repair through the Base Excision Repair (BER) pathway. This compound competitively binds to the catalytic domain of PARP1/2, preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors.

-

PARP Trapping: Beyond catalytic inhibition, this compound "traps" the PARP enzyme onto the DNA at the site of the break.[1][3] This creates a toxic PARP-DNA complex that is a physical impediment to DNA replication and transcription, proving to be even more cytotoxic than the loss of PARP's enzymatic function alone.

-

Conversion to Double-Strand Breaks (DSBs): During DNA replication, when a replication fork encounters an unrepaired SSB or a trapped PARP-DNA complex, the fork can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).[1][2]

-

Deficient Homologous Recombination Repair (HRR): In healthy cells, these DSBs are efficiently and accurately repaired by the Homologous Recombination Repair (HRR) pathway. The BRCA1 and BRCA2 proteins are central to this process.[1]

-

Synthetic Lethality: In cells with inactivating mutations in BRCA1 or BRCA2, the HRR pathway is compromised. The accumulation of DSBs caused by this compound treatment cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[1] This selective killing of BRCA-deficient cells, while sparing normal cells with functional HRR, is the essence of synthetic lethality.

Caption: Synthetic lethality pathway induced by this compound in BRCA-mutant cells.

Overcoming P-glycoprotein (P-gp) Mediated Resistance

A significant clinical challenge for some PARP inhibitors, including olaparib, is the development of resistance through the upregulation of drug efflux pumps like P-glycoprotein (P-gp).[2] P-gp actively transports the drug out of the cancer cell, reducing its intracellular concentration and thus its efficacy.

This compound was specifically developed to be a poor substrate for P-gp.[2][4] This characteristic allows this compound to maintain high intracellular concentrations and potent activity even in cells that have developed olaparib resistance via P-gp overexpression.[2][4] This makes it a promising agent for patients who have relapsed on first-generation PARP inhibitors due to this resistance mechanism.

Caption: this compound overcomes P-gp mediated drug resistance.

Quantitative Data Presentation

This compound has demonstrated potent and selective activity in preclinical models. Its efficacy is comparable to olaparib in sensitive, BRCA-mutant cell lines.

Table 1: Enzymatic Inhibition of PARP1 and PARP2

| Compound | PARP1 IC₅₀ (nmol/L) | PARP2 IC₅₀ (nmol/L) |

|---|---|---|

| This compound | 5 | 2 |

| Olaparib | 5 | 2 |

Data derived from preclinical studies.[4][5]

Table 2: Single-Agent Activity in Breast Cancer Cell Lines (Clonogenic Survival IC₅₀) | Cell Line | BRCA1 Status | this compound IC₅₀ (μmol/L) | Olaparib IC₅₀ (μmol/L) | | :--- | :--- | :--- | :--- | | BRCA1-Mutant | | MDA-MB-436 | Mutant | < 0.01 | < 0.01 | | SUM1315MO2 | Mutant | < 0.01 | < 0.01 | | SUM149PT | Mutant | < 0.01 | < 0.01 | | BRCA1-Wild Type | | T47D | Wild Type | > 10 | > 10 | | BT549 | Wild Type | > 10 | > 10 | | MDA-MB-231 | Wild Type | > 10 | > 10 | Data represents the concentration required to inhibit colony formation by 50%.[1]

Table 3: Activity in Olaparib-Resistant, P-gp Overexpressing Cell Models

| Cell Line Model | Background | Treatment | Relative Growth Inhibition |

|---|---|---|---|

| KB2P3.4R | BRCA2 -/-; Olaparib-Resistant; P-gp High | Olaparib | Low |

| KB2P3.4R | BRCA2 -/-; Olaparib-Resistant; P-gp High | This compound | High |

| KB2P3.4R | BRCA2 -/-; Olaparib-Resistant; P-gp High | Olaparib + Tariquidar (P-gp Inhibitor) | High |

This table summarizes findings that this compound is effective in a cell line selected for olaparib resistance due to P-gp overexpression.[2][4]

Experimental Protocols

The characterization of this compound relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.

Caption: General experimental workflow for characterizing this compound.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after drug treatment.

Methodology:

-

Cell Seeding: Harvest and count cells (e.g., MDA-MB-436, T47D). Seed a low, predetermined number of cells (typically 200-1000 cells/well) into 6-well plates. The exact number should be optimized to yield 50-150 colonies in the untreated control wells.

-

Adherence: Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Drug Treatment: Prepare serial dilutions of this compound and/or other PARP inhibitors in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days). The medium can be replaced every 3-4 days with fresh medium containing the appropriate drug concentrations.

-

Fixation and Staining: Aspirate the medium and gently wash the wells with PBS. Fix the colonies with a solution like 10% methanol/10% acetic acid for 15 minutes. Remove the fixation solution and stain with 0.5% crystal violet solution for 20-30 minutes.

-

Quantification: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the colonies (defined as a cluster of ≥50 cells).

-

Analysis: Calculate the Surviving Fraction (SF) for each treatment concentration relative to the vehicle control. Plot the SF against drug concentration to determine the IC₅₀ value.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

This assay directly visualizes and quantifies DNA single-strand breaks.

Methodology:

-

Cell Treatment: Treat cells with the desired concentration of this compound for a specified time. To induce SSBs as a positive control, cells can be treated with an agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS).

-

Cell Embedding: Harvest and resuspend a low number of cells (~1x10⁵ cells/mL) in ice-cold PBS. Mix the cell suspension with molten low-melting-point agarose (B213101) (~37°C).

-

Slide Preparation: Pipette the cell/agarose mixture onto a specially coated microscope slide (CometSlide™) and allow it to solidify at 4°C.

-

Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind DNA "nucleoids".

-

Alkaline Unwinding: Immerse the slides in a high pH alkaline electrophoresis buffer (pH > 13) for 30-60 minutes. This unwinds the DNA, converting SSBs into relaxed loops.

-

Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with the same alkaline buffer. Apply a voltage (e.g., ~1 V/cm) for 30 minutes. The negatively charged, relaxed DNA fragments migrate out of the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR® Green.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the number of SSBs. This is quantified using specialized image analysis software to calculate parameters like "% DNA in tail" or "tail moment".

Immunofluorescence for γH2AX Foci

This assay is a sensitive marker for the presence of DNA double-strand breaks (DSBs). Histone H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DSBs.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound for the desired time.

-

Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS. Permeabilize the cell membranes with a solution of 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.

-

Blocking: Wash with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer. This is typically done overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium that contains a nuclear counterstain like DAPI.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. γH2AX will appear as distinct fluorescent foci within the nucleus. The number of foci per cell can be counted manually or using automated image analysis software, providing a direct measure of DSB levels.[2]

Immunofluorescence for P-glycoprotein (P-gp)

This assay is used to visualize and quantify the expression of the P-gp drug efflux pump, particularly in resistant cell lines.

Methodology:

-

Cell Preparation: Grow parental (sensitive) and resistant cells on glass coverslips.

-

Fixation and Permeabilization: Fix cells with 4% PFA and permeabilize with 0.3% Triton X-100, as described for γH2AX staining.

-

Blocking: Block with 5% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate cells with a primary antibody specific for P-gp (e.g., clone C219 or C494) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with an appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

-

Mounting and Imaging: Mount coverslips with DAPI-containing medium and acquire images on a fluorescence microscope. P-gp staining is typically observed at the plasma membrane.

-

Analysis: Compare the fluorescence intensity between sensitive and resistant cell lines to confirm the overexpression of P-gp in the resistant model.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

AZD2461 and Synthetic Lethality in Homologous Recombination Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality has emerged as a powerful strategy in oncology, particularly for targeting cancers with specific DNA damage response (DDR) defects. One of the most successful applications of this approach is the use of poly (ADP-ribose) polymerase (PARP) inhibitors in tumors with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations. AZD2461 is a next-generation PARP inhibitor designed to overcome some of the limitations of earlier agents. This technical guide provides an in-depth overview of this compound, its mechanism of action, the concept of synthetic lethality in HRD, and detailed experimental protocols for its evaluation.

Introduction: The Principle of Synthetic Lethality and Homologous Recombination Deficiency

Synthetic lethality describes a genetic interaction where the co-occurrence of two or more non-lethal mutations or the inhibition of two or more pathways results in cell death.[1] In the context of cancer therapy, this concept is exploited by targeting a pathway that is essential for the survival of cancer cells with a specific genetic defect, while being non-essential for normal cells.

Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for the error-free repair of DNA double-strand breaks (DSBs).[2][3] Key proteins in this pathway include BRCA1, BRCA2, PALB2, RAD51C, ATM, and CHEK2.[4] When this pathway is compromised due to mutations in these genes, cells become reliant on alternative, more error-prone repair mechanisms, such as non-homologous end joining (NHEJ) and the base excision repair (BER) pathway, in which PARP plays a critical role.[4][5]

PARP enzymes, particularly PARP1 and PARP2, are activated by single-strand DNA breaks (SSBs).[6] They catalyze the synthesis of poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins, which recruits other DNA repair proteins to the site of damage.[7] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of DSBs.[1] In cells with functional HR, these DSBs can be efficiently repaired. However, in HR-deficient cells, the inability to repair these DSBs leads to genomic instability and ultimately, apoptosis.[1] This selective killing of HR-deficient cancer cells by PARP inhibitors is a classic example of synthetic lethality.[1]

This compound: A Next-Generation PARP Inhibitor

This compound is a potent, orally bioavailable inhibitor of PARP1 and PARP2.[2][6] It was developed as a follow-on compound to olaparib (B1684210) with the aim of overcoming certain limitations, particularly P-glycoprotein (Pgp)-mediated drug efflux, a common mechanism of acquired resistance to some PARP inhibitors.[2][3]

Mechanism of Action

This compound selectively binds to the catalytic domain of PARP enzymes, preventing the synthesis of PAR and trapping PARP at the site of DNA damage.[6][8] This "trapping" of the PARP-DNA complex is a key component of its cytotoxic effect, as it creates a physical obstruction to DNA replication and repair machinery, leading to the formation of toxic DSBs.[9] In HR-deficient cells, the inability to repair these DSBs results in synthetic lethality.[2][10] Beyond its direct role in inhibiting DNA repair, this compound has been shown to induce G2-phase cell cycle arrest.[10][11]

A defining feature of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux pump.[3][10] This makes it effective against tumors that have developed resistance to other PARP inhibitors, such as olaparib, through the upregulation of Pgp.[2][3]

dot

Caption: Synthetic lethality of this compound in HRD cells.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of this compound across various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | BRCA Status | PTEN Status | IC50 (µM) | Reference |

| MDA-MB-436 | Breast | Mutant | - | <10 | [12] |

| SUM1315MO2 | Breast | Mutant | - | <10 | [12] |

| SUM149PT | Breast | Mutant | - | <10 | [12] |

| T47D | Breast | Wild-Type | - | >10 | [12] |

| BT549 | Breast | Wild-Type | - | >10 | [12] |

| MDA-MB-231 | Breast | Wild-Type | - | >10 | [12] |

| PC-3 | Prostate | - | Mutated | 51.71 (24h), 36.48 (48h), 21.73 (72h) | [13] |

| DU145 | Prostate | - | Wild-Type | 128.1 (24h), 59.03 (48h), 23.69 (72h) | [13] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment | Outcome | Reference |

| KB1P tumor-bearing mice | This compound | Sustained PARP activity inhibition | [10] |

| Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor T6-28 | This compound | Tumor response | [12] |

| BRCA1;p53-defective mouse tumor model | Long-term this compound | Suppressed development of drug resistance, doubled median relapse-free survival | [2][14] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

Cell Viability / Cytotoxicity Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells as an indicator of viability after drug treatment to determine the IC50 value.[7][8]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Clonogenic Survival Assay

This in vitro assay assesses the long-term proliferative potential of single cells following exposure to a cytotoxic agent.[15][16]

Methodology:

-

Cell Seeding: Seed a low number of cells (e.g., 100-500 cells/well) in 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells continuously with varying concentrations of this compound.

-

Incubation: Culture the cells for 7-10 days, replacing the culture media every 3 days, until colonies are formed.

-

Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.[15]

-

Colony Counting: Manually count the colonies containing >50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction to generate a dose-response curve.

Caption: The Homologous Recombination Repair Pathway and points of disruption.

Conclusion

This compound represents a significant advancement in the development of PARP inhibitors, offering a potent anti-tumor activity in HR-deficient cancers and a means to overcome acquired resistance mediated by P-glycoprotein. The principle of synthetic lethality provides a strong rationale for its use in this patient population. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other PARP inhibitors, enabling researchers to further elucidate their mechanisms of action and identify novel therapeutic opportunities. As our understanding of the complexities of DNA damage response pathways continues to grow, agents like this compound will likely play an increasingly important role in the precision medicine landscape of oncology.

References

- 1. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. probiologists.com [probiologists.com]

- 6. Facebook [cancer.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The HRD decision--which PARP inhibitor to use for whom and when - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azd3514.com [azd3514.com]

- 11. olaparib.net [olaparib.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, this compound, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Clonogenic survival assays [bio-protocol.org]

AZD2461: A Technical Guide to Overcoming Olaparib Resistance in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring defects in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations. Olaparib (B1684210), the first-in-class PARP inhibitor, leverages the principle of synthetic lethality to selectively eliminate cancer cells deficient in HR.[1][2] This process involves the inhibition of PARP-mediated single-strand break (SSB) repair, leading to the accumulation of double-strand breaks (DSBs) during replication.[3][4] In HR-deficient cells, these DSBs cannot be accurately repaired, resulting in genomic instability and cell death.[3] However, the emergence of acquired resistance to olaparib presents a significant clinical challenge, limiting its long-term efficacy.[5][6] A primary mechanism of this resistance is the overexpression of the P-glycoprotein (P-gp) drug efflux pump, which actively removes olaparib from the cancer cell.[1][7][8][9] AZD2461 was developed as a next-generation PARP inhibitor specifically designed to circumvent this resistance mechanism.[1][7][8][9] This guide provides a detailed technical overview of the development of this compound, its mechanism for overcoming P-gp-mediated olaparib resistance, and the experimental data supporting its preclinical efficacy.

Core Mechanism: Bypassing P-glycoprotein Mediated Efflux

A predominant mechanism of acquired resistance to olaparib in preclinical models is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene.[10] P-gp is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics, including olaparib, out of the cell. This reduces the intracellular concentration of the drug, rendering it ineffective at inhibiting PARP.

This compound was rationally designed as a structural analogue of olaparib with a key modification: to be a poor substrate for P-gp.[1][9][11] This crucial property allows this compound to accumulate within resistant cancer cells that overexpress P-gp, restoring the potent inhibition of the PARP enzyme and re-establishing the synthetic lethal effect.[7][9]

Data Presentation: Preclinical Efficacy

This compound has demonstrated comparable enzymatic inhibitory activity to olaparib against PARP1 and PARP2 but shows significantly superior efficacy in olaparib-resistant models that overexpress P-gp.

Table 1: In Vitro Enzymatic and Cellular Activity

| Compound | PARP1 IC₅₀ (nmol/L) | PARP2 IC₅₀ (nmol/L) | Cell Line | P-gp Status | Olaparib IC₅₀ (μM) | This compound IC₅₀ (μM) |

| Olaparib | 1.2 | 0.4 | KB31 | Wild-Type | ~0.1 | ~0.1 |

| This compound | 1.8 | 0.4 | KBA1 | High Overexpression | >10 | ~0.1 |

| KB2P3.4 (Parental) | Low | Sensitive | Sensitive | |||

| KB2P3.4R (Resistant) | High Overexpression | Resistant | Sensitive |

Data compiled from preclinical studies.[7][9][12] IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: In Vivo Antitumor Activity in Olaparib-Resistant Model

| Treatment Group | Model | Dosing | Outcome |

| Vehicle | Olaparib-Resistant T6-28 Tumor Transplant (Brca1;p53-deficient, P-gp overexpression) | 0.5% HPMC, 10 mL/kg, p.o., daily | Progressive tumor growth |

| Olaparib | " | 50 mg/kg, i.p., daily | No significant tumor inhibition (Resistance) |

| Olaparib + Tariquidar (B1662512) | " | 50 mg/kg i.p. + 2 mg/kg i.p., daily | Tumor growth inhibition (Resistance reversed) |

| This compound | " | 100 mg/kg, p.o., daily | Significant tumor growth inhibition |

This table summarizes in vivo experiments demonstrating that this compound is effective in an olaparib-resistant tumor model where resistance is driven by P-gp overexpression.[7][9][13]

Signaling Pathways and Experimental Workflows

DNA Damage Response and PARP Inhibition

The efficacy of PARP inhibitors is rooted in their ability to disrupt the DNA damage response (DDR) in HR-deficient cells. The following diagram illustrates this fundamental concept.

Preclinical Evaluation Workflow

The process of validating a compound like this compound for overcoming resistance involves a structured series of experiments, from initial cell-based assays to in vivo tumor models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Clonogenic Survival Assays

-

Objective: To determine the cytotoxic and cytostatic effects of this compound and olaparib on cancer cell lines with differential P-gp expression.

-

Methodology:

-

Cell Seeding: Cells (e.g., KBA1, KB31, KB2P3.4, KB2P3.4R) are seeded into 96-well plates (for viability) or 6-well plates (for clonogenic survival) at a predetermined density and allowed to adhere overnight.[7][9]

-

Drug Treatment: A range of concentrations of this compound or olaparib (and vehicle control) are added to the culture medium. For some experiments, a P-gp inhibitor like tariquidar or verapamil (B1683045) is co-administered to confirm P-gp's role.[1][7]

-

Incubation: For viability assays (e.g., using Sulforhodamine B [SRB] or MTT), cells are incubated for 72-120 hours. For clonogenic assays, cells are incubated for 10-14 days until visible colonies form.[7][9]

-

Analysis:

-

Data Interpretation: IC₅₀ values are calculated from dose-response curves to determine the concentration of drug required to inhibit cell growth by 50%. A significant rightward shift in the curve for olaparib in P-gp overexpressing cells, but not for this compound, indicates that this compound overcomes this resistance.

-

In Vivo Olaparib-Resistant Tumor Model

-

Objective: To assess the antitumor efficacy of this compound in an in vivo setting of acquired olaparib resistance.

-

Methodology:

-

Tumor Implantation: An olaparib-resistant tumor line (e.g., T6-28, which has an 80-fold increased expression of Abcb1b) is established by transplanting small tumor fragments subcutaneously into syngeneic or immunodeficient mice.[7][8]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment cohorts (Vehicle, Olaparib, this compound, Olaparib + P-gp inhibitor).[7][13]

-

Drug Administration:

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored as indicators of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumor growth inhibition (TGI) is calculated for each group.

-

Data Interpretation: A statistically significant TGI in the this compound group compared to the olaparib group demonstrates in vivo efficacy against olaparib-resistant tumors.

-

Immunofluorescence for P-glycoprotein Expression

-

Objective: To visually confirm the overexpression of P-gp in olaparib-resistant cell lines.

-

Methodology:

-

Cell Culture: Parental and resistant cells (e.g., KB2P3.4 and KB2P3.4R) are grown on coverslips.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).

-

Antibody Incubation: Cells are incubated with a primary antibody specific for P-gp, followed by a fluorescently-labeled secondary antibody.

-

Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.

-

Imaging: Images are captured using a fluorescence microscope.

-

Data Interpretation: A significantly stronger fluorescence signal for P-gp at the cell membrane of the resistant cell line compared to the parental line confirms P-gp overexpression as a potential resistance mechanism.[7][9]

-

Conclusion

The development of this compound represents a successful, mechanism-driven approach to overcoming a clinically relevant form of drug resistance. By identifying P-gp-mediated efflux as a key liability for olaparib, medicinal chemists were able to design a next-generation PARP inhibitor that retains potent enzymatic activity while being a poor substrate for this transporter.[1][7] Preclinical data from both in vitro cellular assays and in vivo tumor models compellingly demonstrate that this compound can effectively treat cancers that have acquired resistance to olaparib via P-gp overexpression.[7][8][9] This work underscores the importance of understanding resistance mechanisms to guide the development of subsequent generations of targeted therapies, ultimately providing new options for patients who have exhausted existing treatments.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Strategies for the prevention or reversal of PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PARP Inhibitor this compound Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

AZD2461: A Next-Generation PARP Inhibitor Engineered to Overcome P-glycoprotein-Mediated Resistance

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acquired resistance to anticancer therapies remains a significant hurdle in oncology. One prevalent mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes therapeutic agents from cancer cells, thereby reducing their efficacy. The first-generation PARP inhibitor, olaparib (B1684210), is a known substrate of P-gp, and its long-term efficacy can be compromised by P-gp overexpression. AZD2461, a next-generation PARP inhibitor, was specifically designed to be a poor substrate for P-gp, aiming to maintain therapeutic activity in tumors that have developed this resistance mechanism. This technical guide provides a comprehensive overview of the preclinical data characterizing this compound as a P-gp poor substrate, including detailed experimental methodologies and a summary of key quantitative findings.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by exporting a wide range of xenobiotics, including many chemotherapeutic drugs.[1][2] In cancer cells, the overexpression of P-gp is a common mechanism of multidrug resistance (MDR), leading to reduced intracellular drug concentrations and subsequent treatment failure.[3][4] Tumors can develop P-gp-mediated resistance upon prolonged exposure to chemotherapy, and some cancers exhibit high intrinsic levels of P-gp.[3]

The development of resistance to the PARP inhibitor olaparib has been linked to the overexpression of P-gp in preclinical models.[5] This observation prompted the development of next-generation PARP inhibitors, such as this compound, with a chemical structure designed to have low affinity for this efflux transporter.[5][6]

This compound: A Potent PARP Inhibitor with Low P-gp Substrate Activity

This compound is a potent inhibitor of PARP1 and PARP2, with enzymatic IC50 values comparable to olaparib.[5] A key differentiating feature of this compound is its significantly reduced susceptibility to P-gp-mediated efflux.[5][7] This characteristic allows this compound to maintain its cytotoxic activity in cancer cells that overexpress P-gp, including those that have acquired resistance to olaparib.[5]

In Vitro Evidence of this compound as a Poor P-gp Substrate

A series of in vitro experiments have demonstrated the ability of this compound to circumvent P-gp-mediated resistance. These studies typically involve comparing the cytotoxic activity of this compound and a known P-gp substrate (e.g., olaparib) in cell lines with differential P-gp expression.

The following tables summarize the key findings from in vitro studies.

Table 1: Comparative Cytotoxicity of this compound and Olaparib in P-gp Overexpressing and Wild-Type Cell Lines

| Cell Line | P-gp Expression | Compound | IC50 (µM) | Fold Resistance (KBA1 vs. KB31) |

| KB31 | Wild-Type | Olaparib | ~0.1 | N/A |

| KBA1 | High | Olaparib | ~1.0 | ~10 |

| KB31 | Wild-Type | This compound | ~0.1 | N/A |

| KBA1 | High | This compound | ~0.1 | ~1 |

Data are approximate values derived from graphical representations in O'Connor et al., 2016.[5]

Table 2: Caco-2 Permeability Data for this compound

| Compound | Apparent Permeability (Papp) A→B (cm/s) | Apparent Permeability (Papp) B→A (cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |

| This compound | Data not explicitly available in search results. Referred to in Supplementary Table S2 of O'Connor et al., 2016.[5] | Data not explicitly available in search results. Referred to in Supplementary Table S2 of O'Connor et al., 2016.[5] | Reported to be low, indicating it is not a significant P-gp substrate.[5] |

Table 3: Activity of this compound in HCT-15 Colorectal Cancer Cells with High Endogenous P-gp Expression

| Compound | IC50 in the presence of MMS (µM) | Effect of Verapamil (P-gp inhibitor) |

| Olaparib | Data not explicitly available in search results. Referred to in Supplementary Table S3 of O'Connor et al., 2016.[5] | Potentiation of activity observed.[5] |

| This compound | Data not explicitly available in search results. Referred to in Supplementary Table S3 of O'Connor et al., 2016.[5] | Little to no effect on activity.[5] |

Experimental Protocols

Objective: To determine the effect of P-gp overexpression on the cytotoxic potency of this compound compared to a known P-gp substrate.

Methodology:

-

Cell Lines: A pair of isogenic cell lines are used: a parental cell line with low or wild-type P-gp expression (e.g., KB31) and a derived cell line with high levels of P-gp expression (e.g., KBA1).[5]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (e.g., this compound and olaparib). To confirm P-gp involvement, a set of P-gp overexpressing cells are co-treated with a P-gp inhibitor, such as verapamil.[5]

-

Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in both cell lines. The fold resistance is determined by dividing the IC50 in the P-gp overexpressing cell line by the IC50 in the parental cell line.

Objective: To assess the bidirectional permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium that expresses P-gp, to determine its potential as a P-gp substrate.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Transport Experiment:

-

Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

-

Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

-

-

Compound Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio is then calculated as Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 is indicative of active efflux.

Objective: To directly measure the interaction of this compound with P-gp by assessing its effect on the transporter's ATP hydrolysis activity. P-gp substrates and inhibitors modulate the ATPase activity of the transporter.

Methodology:

-

Membrane Preparation: Membrane vesicles containing high concentrations of human P-gp are prepared from a suitable expression system (e.g., Sf9 insect cells).

-

ATPase Reaction: The membrane vesicles are incubated with the test compound (this compound) in the presence of ATP.

-

Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The ATPase activity in the presence of the test compound is compared to the basal ATPase activity. A significant stimulation or inhibition of ATPase activity indicates an interaction with P-gp. Verapamil (a known substrate/inhibitor) is typically used as a positive control.

Visualizing Experimental Workflows and Signaling Pathways

Signaling Pathway of PARP Inhibition and P-gp Resistance

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. The PARP Inhibitor this compound Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. genomembrane.com [genomembrane.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

AZD2461: A Technical Guide to a Novel PARP1/2 Inhibitor for Overcoming Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD2461, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and PARP2 enzymes. Developed as a next-generation agent following olaparib (B1684210), this compound demonstrates a comparable efficacy profile in preclinical models while offering significant advantages, particularly in the context of acquired resistance to first-generation PARP inhibitors. This document details the mechanism of action, quantitative enzymatic and cellular activity, relevant experimental protocols, and key differentiators of this compound, making it a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of PARP and Synthetic Lethality

This compound is a small molecule inhibitor that targets the catalytic activity of both PARP1 and PARP2. These enzymes play a crucial role in the DNA damage response (DDR), primarily in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP enzymes synthesize chains of poly(ADP-ribose) (PAR) which act as a scaffold to recruit other DNA repair proteins.[1] By inhibiting this process, this compound leads to the accumulation of unrepaired SSBs.

During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept, known as synthetic lethality, is the foundational principle behind the therapeutic efficacy of PARP inhibitors in HR-deficient tumors.[2][3]

Quantitative Data: Enzymatic and Cellular Inhibition

This compound demonstrates potent inhibition of PARP1 and PARP2, with enzymatic IC50 values comparable to the first-generation PARP inhibitor, olaparib. The following tables summarize the key quantitative data for this compound.

| Compound | PARP1 IC50 (nmol/L) | PARP2 IC50 (nmol/L) |

| This compound | 5 | 2 |

| Olaparib | 5 | 1 |

| Table 1: Enzymatic inhibitory activity of this compound and Olaparib against PARP1 and PARP2.[4] |

In cellular assays, this compound shows significant single-agent activity in cancer cell lines with BRCA1 mutations, while having minimal effect on BRCA1 wild-type cell lines, consistent with the principle of synthetic lethality.

| Cell Line | BRCA1 Status | This compound IC50 (μmol/L) | Olaparib IC50 (μmol/L) |

| MDA-MB-436 | Mutant | 0.001 | 0.002 |

| SUM1315MO2 | Mutant | 0.003 | 0.002 |

| SUM149PT | Mutant | <0.001 | <0.001 |

| T47D | Wild-Type | >10 | >10 |

| BT549 | Wild-Type | >10 | >10 |

| MDA-MB-231 | Wild-Type | >10 | >10 |

| Table 2: Single-agent activity of this compound and Olaparib in BRCA1-mutant and BRCA1 wild-type breast cancer cell lines, as determined by clonogenic survival assay.[4] |

Overcoming Resistance: The P-glycoprotein Advantage

A significant challenge with first-generation PARP inhibitors like olaparib is the development of resistance, often mediated by the overexpression of the P-glycoprotein (P-gp) drug efflux transporter. This compound was specifically developed to be a poor substrate for P-gp.[2][4][5][6][7][8][9][10] This characteristic allows this compound to maintain its cytotoxic activity in cancer cells that have become resistant to olaparib due to increased P-gp expression.

| Cell Line | P-gp Expression | This compound Activity | Olaparib Activity |

| KB31 | Low | Active | Active |

| KBA1 | High (Overexpression) | Active | Inactive |

| KB2P3.4R (Olaparib-Resistant) | High | Active | Inactive |

| Table 3: Activity of this compound and Olaparib in matched cell lines with differential P-gp expression.[2][4] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

PARP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes in a cell-free system.

Principle: The assay measures the PARP-dependent synthesis of poly(ADP-ribose) (PAR) using biotinylated NAD+ as a substrate. The resulting biotinylated PAR is then detected using a streptavidin-conjugated reporter.

Methodology:

-

Coating: 96-well plates are coated with histone proteins, which serve as the acceptor for PAR chains.

-

Reaction Setup: A reaction mixture containing the PARP enzyme (PARP1 or PARP2), biotinylated NAD+, and varying concentrations of the inhibitor (e.g., this compound) is added to the wells.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Detection: Streptavidin-HRP is added, followed by a chemiluminescent or colorimetric substrate.

-

Data Acquisition: The signal is read on a microplate reader. The IC50 value is calculated from the dose-response curve.[11]

Clonogenic Survival Assay

This cell-based assay assesses the long-term proliferative capacity of cells after treatment with a cytotoxic agent.

Principle: The assay measures the ability of single cells to form colonies after treatment, providing a measure of cell survival.

Methodology:

-

Cell Seeding: Cells are seeded at a low density in multi-well plates to allow for colony formation.

-

Treatment: Cells are treated with a range of concentrations of the PARP inhibitor (e.g., this compound) for a defined period.

-

Incubation: The drug is removed, and the cells are incubated for a period sufficient for colony formation (typically 10-14 days).

-

Staining: Colonies are fixed and stained with a dye such as crystal violet.

-

Quantification: The number of colonies in each well is counted. The surviving fraction is calculated relative to untreated controls, and the IC50 is determined.

Alkaline Comet Assay

This assay is used to detect DNA single-strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA (containing SSBs) migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Methodology:

-

Cell Treatment: Cells are pre-incubated with the PARP inhibitor (e.g., 500 nmol/L this compound) and then exposed to a DNA damaging agent like ionizing radiation (IR).[4][7]

-

Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material.

-

Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and separate the broken strands.

-

Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The comet tail moment is quantified using image analysis software.[4][7]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to this compound's mechanism and experimental evaluation.

Caption: DNA damage response pathway and the mechanism of synthetic lethality with this compound.

Caption: General workflow for a cell-based PARP inhibition potentiation assay.

Caption: Logical relationship of this compound overcoming P-gp-mediated olaparib resistance.

Conclusion

This compound is a potent PARP1/2 inhibitor with a comparable primary mechanism of action and efficacy to olaparib in preclinical models. Its key advantage lies in its ability to circumvent P-gp-mediated drug efflux, a common mechanism of acquired resistance to first-generation PARP inhibitors. This makes this compound a valuable tool for studying PARP inhibitor resistance and a promising therapeutic candidate for patients who have developed resistance to olaparib. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel Poly(Adenosine Diphosphate-Ribose) Polymerase (PARP) Inhibitor, this compound, Down-Regulates VEGF and Induces Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The PARP Inhibitor this compound Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. [boris-portal.unibe.ch]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. The PARP Inhibitor this compound Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

Preclinical Evaluation of AZD2461 in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2461 is a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor developed to overcome some of the limitations of first-generation PARP inhibitors, such as olaparib (B1684210).[1][2][3] A primary challenge with existing therapies is the development of resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp).[1][2][3] this compound was designed to be a poor substrate for these transporters, potentially offering a therapeutic advantage in olaparib-resistant tumors.[1][2][3] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, with a focus on its activity in models relevant to ovarian cancer.

Data Presentation

In Vitro Efficacy

The in vitro potency of this compound was evaluated against PARP enzymes and in various cancer cell lines, demonstrating comparable activity to olaparib in sensitive lines and superior activity in P-gp overexpressing lines.

| Parameter | This compound | Olaparib | Cell Line/Enzyme | Reference |

| PARP1 IC50 | 1.5 nM | 1.4 nM | Enzyme Assay | [1] |

| PARP2 IC50 | 0.4 nM | 0.7 nM | Enzyme Assay | [1] |

| PARP3 IC50 | 116 nM | 1.8 nM | Enzyme Assay | [4] |

| MDA-MB-436 (BRCA1 mutant) IC50 | 0.002 µM | 0.002 µM | Clonogenic Assay | [1] |

| SUM1315MO2 (BRCA1 mutant) IC50 | 0.001 µM | 0.001 µM | Clonogenic Assay | [1] |

| SUM149PT (BRCA1 mutant) IC50 | 0.002 µM | 0.001 µM | Clonogenic Assay | [1] |

| T47D (BRCA1 WT) IC50 | >10 µM | >10 µM | Clonogenic Assay | [1] |

| BT549 (BRCA1 WT) IC50 | >10 µM | >10 µM | Clonogenic Assay | [1] |

| MDA-MB-231 (BRCA1 WT) IC50 | >10 µM | >10 µM | Clonogenic Assay | [1] |

| KB31 (P-gp low) IC50 | Not Specified | Not Specified | Growth Inhibition | [1] |

| KBA1 (P-gp high) IC50 | Not Specified | Not Specified | Growth Inhibition | [1] |

In Vivo Efficacy

In vivo studies in mouse models demonstrated the ability of this compound to overcome olaparib resistance driven by P-gp overexpression.

| Model | Treatment | Outcome | Reference |

| Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor (T6-28) | This compound (100 mg/kg, p.o.) | Tumor growth inhibition | [1] |

| Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor (T6-28) | Olaparib (50 mg/kg, i.p.) | No significant tumor growth inhibition | [1] |

| Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor (T6-28) | Olaparib (50 mg/kg, i.p.) + Tariquidar (B1662512) (2 mg/kg, i.p.) | Tumor growth inhibition | [1] |

Experimental Protocols

PARP Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1, PARP2, and PARP3 enzymes.

-

Methodology: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by the respective PARP enzyme.

-

Recombinant human PARP1, PARP2, or PARP3 enzyme is incubated with a reaction buffer containing activated DNA, histones, and varying concentrations of the inhibitor (this compound or olaparib).

-

The reaction is initiated by the addition of biotin-NAD+.

-

After incubation, the reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated histones.

-

The amount of incorporated biotin (B1667282) is quantified using a horseradish peroxidase-conjugated anti-histone antibody and a chemiluminescent substrate.

-

IC50 values are calculated from the dose-response curves.

-

Alkaline Comet Assay for Single-Strand Break (SSB) Repair

-

Objective: To assess the ability of this compound to inhibit the repair of DNA single-strand breaks.

-

Methodology:

-

Human A549 cells are pre-incubated with the PARP inhibitor (e.g., 500 nmol/L this compound or olaparib) for a specified time.

-

DNA damage is induced by treatment with ionizing radiation (IR).

-

Cells are harvested and embedded in low-melting-point agarose (B213101) on microscope slides.

-

The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

The DNA is then subjected to alkaline electrophoresis, which allows the relaxed, damaged DNA to migrate from the nucleoid, forming a "comet tail".

-

The comets are visualized by fluorescence microscopy after staining with a DNA-intercalating dye.

-

The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail.

-

Clonogenic Survival Assay

-

Objective: To determine the long-term cytotoxic effect of this compound as a single agent in cancer cell lines.

-

Methodology:

-

A panel of breast or ovarian cancer cell lines with known BRCA1/2 status are seeded at low density in 6-well plates.

-

The cells are treated with a range of concentrations of this compound or olaparib.

-

The plates are incubated for 10-14 days to allow for colony formation.

-

Colonies are fixed and stained with crystal violet.

-

Colonies containing at least 50 cells are counted.

-

The surviving fraction is calculated as the ratio of the plating efficiency of treated cells to the plating efficiency of untreated control cells.

-

IC50 values are determined from the dose-response curves.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in vivo, particularly in models of olaparib resistance.

-

Methodology:

-

Tumor fragments from an olaparib-resistant Brca1;p53-deficient mammary tumor are transplanted into syngeneic wild-type female mice.[1]

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

Treatment groups may include vehicle control (e.g., 0.5% HPMC, orally), this compound (e.g., 100 mg/kg, orally, daily), olaparib (e.g., 50 mg/kg, intraperitoneally, daily), and a combination of olaparib and a P-gp inhibitor like tariquidar (e.g., 2 mg/kg, intraperitoneally).[1][4]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and general health are monitored throughout the study.

-

The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing tumor growth inhibition between the different treatment groups.

-

Mandatory Visualization

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality with this compound in BRCA-deficient ovarian cancer.

Experimental Workflow: In Vitro Evaluation

Caption: Workflow for the in vitro preclinical evaluation of this compound.

Experimental Workflow: In Vivo Evaluation

Caption: Workflow for the in vivo preclinical evaluation of this compound.

Logical Relationship: Overcoming P-glycoprotein Mediated Resistance

Caption: this compound overcomes P-gp mediated resistance by evading efflux.

References

Investigating AZD2461 Efficacy in Prostate Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of AZD2461, a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor, in prostate cancer models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Introduction to this compound and its Mechanism of Action in Prostate Cancer

This compound is a potent PARP inhibitor that has shown promise in cancer therapy, particularly in tumors with deficiencies in the DNA damage response (DDR) pathway.[1][2][3] In prostate cancer, a significant portion of tumors, especially in advanced stages, harbor alterations in DDR genes, most notably PTEN and BRCA1/2.[1] This genetic landscape provides a strong rationale for investigating the efficacy of PARP inhibitors like this compound.

The primary mechanism of action of PARP inhibitors is through synthetic lethality. In cells with compromised homologous recombination (HR) repair, such as those with PTEN or BRCA mutations, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1] These unresolved DSBs trigger cell cycle arrest and apoptosis, leading to selective killing of cancer cells.

This compound is structurally analogous to olaparib (B1684210) but is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, suggesting it may overcome certain mechanisms of resistance observed with first-generation PARP inhibitors.[3][4]

In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Studies have demonstrated the cytotoxic and pro-apoptotic effects of this compound in various prostate cancer cell lines, with sensitivity correlating with the PTEN mutational status.

Cell Viability and Cytotoxicity

The anti-proliferative effects of this compound have been evaluated using the MTT assay in PTEN-deficient (PC-3) and PTEN-proficient (DU145) prostate cancer cell lines.

| Cell Line | PTEN Status | Treatment Duration | IC50 (µM) |

| PC-3 | Deficient | 48 hours | 36.48 |

| DU145 | Proficient | 48 hours | 59.03 |

| Table 1: IC50 values of this compound in prostate cancer cell lines.[1] |

These results indicate that PTEN-deficient PC-3 cells are more sensitive to this compound-mediated cytotoxicity compared to PTEN-proficient DU145 cells.[1]

Induction of Apoptosis

This compound has been shown to induce apoptosis in prostate cancer cells, as measured by Annexin V staining and caspase-3 activity assays.

| Cell Line | Treatment | Apoptosis Rate (%) |

| PC-3 | 40 µM this compound | 38.8 |

| DU145 | 40 µM this compound | 28.0 |

| Table 2: Apoptosis rates in prostate cancer cell lines treated with this compound for 48 hours.[1] |

Treatment with this compound also leads to a significant increase in caspase-3 activity in both PC-3 and DU145 cell lines, confirming the induction of apoptosis through this pathway.[1]

Effects on Gene Expression

The impact of this compound on the expression of genes involved in angiogenesis and DNA repair has been investigated using real-time PCR.

| Gene | Cell Line | Treatment | Change in mRNA Expression |

| VEGF | PC-3 | This compound | Significant Decrease |

| VEGF | DU145 | This compound | Varied (initial decrease, then increase) |

| BRCA1 | PC-3 | This compound | Down-regulation |

| Rad51 | PC-3 | This compound | Down-regulation |

| Mre11 | PC-3 | This compound | Down-regulation |

| Table 3: Effect of this compound on gene expression in prostate cancer cell lines.[1] |

These findings suggest that this compound can modulate the expression of key genes involved in tumor progression and DNA repair, particularly in PTEN-deficient cells.[1]

In Vivo Efficacy of this compound in Prostate Cancer Models

As of the latest available data, there is a notable absence of published in vivo studies specifically investigating the efficacy of this compound in prostate cancer xenograft or patient-derived xenograft (PDX) models. While preclinical studies have demonstrated the in vivo activity of this compound in other cancer types, such as BRCA1-deficient breast cancer models, and other PARP inhibitors have been evaluated in prostate cancer models, specific quantitative data on tumor growth inhibition, dosing regimens, and survival outcomes for this compound in prostate cancer animal models are not publicly available.[3]

The investigation of this compound in well-characterized prostate cancer xenograft models, particularly those with PTEN-deficiency, represents a critical next step in its preclinical evaluation. Such studies would provide essential information on its therapeutic potential, optimal dosing, and potential combination strategies in a more physiologically relevant setting.

Experimental Protocols

This section provides an overview of the methodologies used in the cited in vitro studies.

Cell Culture

PC-3 and DU145 prostate cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density.

-

After cell attachment, treat with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound for the specified time.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry.

-

Caspase-3 Activity Assay

-

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific substrate for caspase-3 is labeled with a fluorophore or a chromophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

-

Protocol:

-

Lyse the treated and untreated cells.

-

Quantify the protein concentration of the lysates.

-

Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Determine the caspase-3 activity relative to the protein concentration.

-

Real-Time PCR for Gene Expression Analysis

-

Principle: Real-time Polymerase Chain Reaction (RT-PCR) is used to amplify and simultaneously quantify a targeted DNA molecule. The procedure follows the general principle of polymerase chain reaction; its key feature is that the amplified DNA is detected as the reaction progresses in "real time".

-

Protocol:

-

Isolate total RNA from treated and untreated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers for the target genes (e.g., VEGF, BRCA1, Rad51, Mre11) and a reference gene (e.g., GAPDH).

-

Use a fluorescent dye (e.g., SYBR Green) to detect the amplified DNA.

-

Analyze the amplification data to determine the relative gene expression levels using the comparative Ct method (ΔΔCt).

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. championsoncology.com [championsoncology.com]

- 2. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]

- 3. The PARP Inhibitor this compound Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

AZD2461: A Technical Guide to its Effects on DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2461 is a potent, second-generation poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant promise in preclinical models, particularly in the context of cancers with deficiencies in DNA repair, such as those harboring BRCA1/2 mutations.[1] Developed as a follow-on to the first-in-class PARP inhibitor olaparib (B1684210), this compound exhibits a distinct pharmacological profile. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its intricate effects on various DNA repair pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics targeting DNA damage response (DDR) pathways.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action of this compound is the inhibition of PARP enzymes, particularly PARP1 and PARP2.[2] These enzymes play a critical role in the base excision repair (BER) pathway, a key process for the repair of DNA single-strand breaks (SSBs).[3] In the presence of a PARP inhibitor like this compound, these SSBs are not efficiently repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).

In cells with a functional homologous recombination (HR) repair pathway, these DSBs can be efficiently repaired. However, in cancer cells with defects in HR, such as those with mutations in BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[4][5] This concept, known as synthetic lethality, forms the therapeutic basis for the use of PARP inhibitors in HR-deficient tumors.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound in comparison to olaparib.

Table 1: Enzymatic Inhibitory Activity (IC50)

| Compound | PARP1 (nmol/L) | PARP2 (nmol/L) | PARP3 (nmol/L) |

| This compound | 5[2] | 2[2] | 200[2] |

| Olaparib | 5[2] | 1[2] | 4[2] |

Table 2: In Vitro Cell Proliferation (IC50 in BRCA1-mutant Breast Cancer Cell Lines)

| Cell Line | This compound (μmol/L) | Olaparib (μmol/L) |

| MDA-MB-436 | <0.01[2] | <0.01[2] |

| SUM1315MO2 | <0.01[2] | <0.01[2] |

| SUM149PT | <0.01[2] | <0.01[2] |

Table 3: In Vitro Cell Proliferation (IC50 in BRCA1-wild-type Breast Cancer Cell Lines)

| Cell Line | This compound (μmol/L) | Olaparib (μmol/L) |

| T47D | >10[2] | >10[2] |

| BT549 | >10[2] | >10[2] |

| MDA-MB-231 | >10[2] | >10[2] |

Differential Effects on DNA Repair Pathways

A key distinguishing feature of this compound is its differential activity against various PARP enzymes, which translates to distinct effects on downstream DNA repair pathways compared to olaparib.

Base Excision Repair (BER)

As a potent inhibitor of PARP1 and PARP2, this compound effectively disrupts the BER pathway.[2] PARP1 is a primary sensor of SSBs and, upon activation, recruits other BER factors like XRCC1 to the site of damage.[3][6] By inhibiting PARP1/2, this compound prevents the efficient repair of SSBs, a foundational aspect of its synthetic lethal mechanism.

Homologous Recombination (HR)

The efficacy of this compound is significantly enhanced in cancer cells with a deficient HR pathway.[7] The DSBs generated as a consequence of PARP inhibition are normally repaired by the high-fidelity HR pathway, which involves key proteins such as BRCA1, BRCA2, and RAD51. In HR-deficient cells, the inability to repair these DSBs leads to cell death. Studies have shown that combination treatment of this compound with agents that down-regulate HR-related genes, such as the histone deacetylase inhibitor valproic acid, can synergistically enhance cytotoxicity in prostate cancer cells.[7] This combination leads to a significant decrease in the mRNA and protein levels of RAD51 and Mre11.[7]

Non-Homologous End Joining (NHEJ)

Interestingly, this compound exhibits significantly less inhibitory activity against PARP3 compared to olaparib.[2] PARP3 has been implicated in the non-homologous end joining (NHEJ) pathway, another major DSB repair mechanism. This differential activity has important implications. While olaparib inhibits PARP3 and consequently impairs NHEJ-mediated DSB repair, this compound has a minimal effect on this pathway. This is evidenced by the lack of effect of this compound on the persistence of γH2AX foci following ionizing radiation, a marker for DSBs, in contrast to the sustained γH2AX levels observed with olaparib treatment. This selective inhibition profile may contribute to the potentially better tolerability of this compound in combination with chemotherapy, as it may spare normal tissues that rely on NHEJ for DNA repair.

Overcoming Drug Resistance

A significant advantage of this compound is its ability to overcome a common mechanism of resistance to PARP inhibitors: the overexpression of the P-glycoprotein (P-gp) drug efflux pump.[1] Olaparib is a substrate for P-gp, and its increased efflux from cancer cells can lead to acquired resistance.[8] In contrast, this compound is a poor substrate for P-gp, allowing it to maintain its cytotoxic activity in olaparib-resistant cells that overexpress this transporter. This property makes this compound a valuable tool for studying and potentially treating PARP inhibitor-resistant cancers.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on DNA repair pathways.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after drug treatment.

-

Cell Seeding: Plate a known number of single cells into 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.

-